(3Ar,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (3Ar,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Brand Name: Vulcanchem
CAS No.: 155899-66-4
VCID: VC0148324
InChI: InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6+,7-/m1/s1
SMILES: CC1(OC2C(CC(C2O1)O)N)C
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol

(3Ar,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

CAS No.: 155899-66-4

Reference Standards

VCID: VC0148324

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

(3Ar,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol - 155899-66-4

CAS No. 155899-66-4
Product Name (3Ar,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
IUPAC Name (3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Standard InChI InChI=1S/C8H15NO3/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7,10H,3,9H2,1-2H3/t4-,5+,6+,7-/m1/s1
Standard InChIKey AXPYGRDXRLICKY-JRTVQGFMSA-N
Isomeric SMILES CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)O)N)C
SMILES CC1(OC2C(CC(C2O1)O)N)C
Canonical SMILES CC1(OC2C(CC(C2O1)O)N)C
Synonyms [3aR-(3aα,4α,6α,6aα)]-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol; (3aS,4R,6S,6aR)-6-Hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine
PubChem Compound 10352168
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator